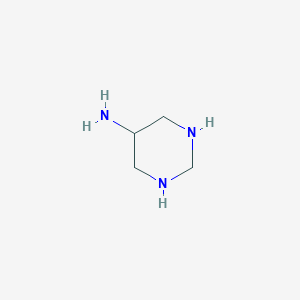
1,3-Diazinan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazinan-5-amine, also known as piperazine, is a heterocyclic organic compound that has been widely used in the field of medicinal chemistry. It has a six-membered ring containing two nitrogen atoms, which makes it a versatile molecule for various applications.
Mécanisme D'action
The mechanism of action of 1,3-Diazinan-5-amine varies depending on its application. As an anthelmintic, it acts by paralyzing the worms' muscles, leading to their expulsion from the body. As an antipsychotic and anxiolytic agent, it acts by blocking the dopamine and serotonin receptors in the brain. As an anticancer agent, it induces apoptosis in cancer cells by activating the caspase pathway. As an antiviral agent, it inhibits the replication of viruses by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
Piperazine has been shown to have a wide range of biochemical and physiological effects. It can cause nausea, vomiting, and diarrhea when used as an anthelmintic. As an antipsychotic and anxiolytic agent, it can cause sedation, dizziness, and dry mouth. As an anticancer agent, it can induce cell death and inhibit tumor growth. As an antiviral agent, it can inhibit viral replication and reduce the viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Diazinan-5-amine in lab experiments is its versatility as a building block for the synthesis of various bioactive compounds. It is also readily available and relatively inexpensive. However, its use is limited by its potential toxicity and side effects, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the study of 1,3-Diazinan-5-amine. One area of research is the development of new synthetic methods for 1,3-Diazinan-5-amine derivatives. Another area is the investigation of its potential as an anticancer and antiviral agent, as well as its use in combination therapy with other drugs. Additionally, the study of its mechanism of action and its effects on different biological systems can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, 1,3-Diazinan-5-amine, or 1,3-Diazinan-5-amine, is a versatile molecule that has been widely used in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1,3-Diazinan-5-amine can lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
There are several methods for synthesizing 1,3-Diazinan-5-amine, including the reaction of ethylene diamine with ammonia, the reaction of ethylene oxide with ammonia, and the reaction of 1,2-dichloroethane with ammonia. The most commonly used method is the reaction of ethylene diamine with ammonia, which yields 1,3-Diazinan-5-amine as the main product.
Applications De Recherche Scientifique
Piperazine has been extensively studied for its pharmacological properties, including its use as an anthelmintic, antipsychotic, and anxiolytic agent. It has also been investigated for its potential as an anticancer and antiviral agent. In addition, 1,3-Diazinan-5-amine has been used as a building block for the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
136104-90-0 |
|---|---|
Formule moléculaire |
C4H11N3 |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
1,3-diazinan-5-amine |
InChI |
InChI=1S/C4H11N3/c5-4-1-6-3-7-2-4/h4,6-7H,1-3,5H2 |
Clé InChI |
BKXBSQULLDQCLC-UHFFFAOYSA-N |
SMILES |
C1C(CNCN1)N |
SMILES canonique |
C1C(CNCN1)N |
Synonymes |
5-Pyrimidinamine,hexahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



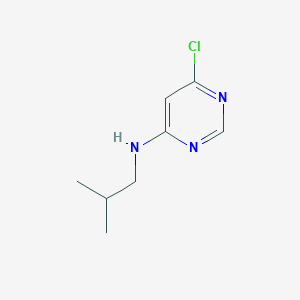
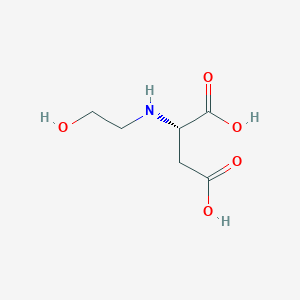




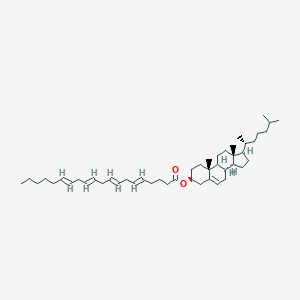

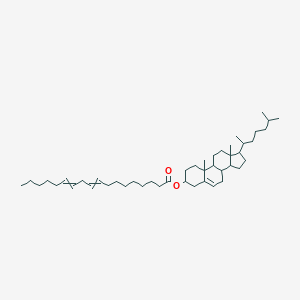
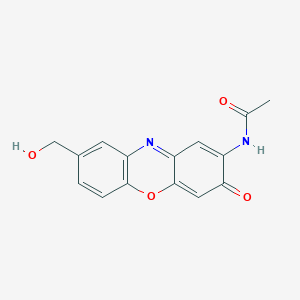

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)

